molecular formula C15H12Cl2O2 B3372609 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine CAS No. 92436-45-8

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

Cat. No.: B3372609
CAS No.: 92436-45-8
M. Wt: 295.2 g/mol
InChI Key: LTQPRHNCZQSHRA-UHFFFAOYSA-N
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Description

6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine (CAS: 175136-61-5) is a benzodioxine derivative characterized by a fused dioxine ring system with chloro, chloromethyl, and phenyl substituents. Its structure features a bicyclic framework (benzodioxine) with chlorine at position 6, a chloromethyl group at position 8, and a phenyl ring at position 2. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, as evidenced by its commercial availability through suppliers like Conier Chem&Pharma Limited . Its reactivity and stability are influenced by the electron-withdrawing chlorine atoms and the steric effects of the chloromethyl group.

Properties

IUPAC Name

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPRHNCZQSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CCl)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585381
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92436-45-8
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-benzodioxole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituents. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloro substituents or to convert them into other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of benzodioxines exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that benzodioxine derivatives can inhibit cancer cell proliferation. The chloromethyl group may enhance the compound's ability to interact with biological targets.
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains, suggesting potential use in developing new antibiotics.

Material Science

In material science, the unique properties of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine allow for its application in creating novel materials:

  • Polymer Synthesis : The chloromethyl group can serve as a reactive site for polymerization reactions, enabling the synthesis of functionalized polymers with tailored properties.

Chemical Synthesis

This compound acts as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Building Block for Complex Molecules : The compound can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals.

Proteomics Research

Recent studies have highlighted the use of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine in proteomics:

  • Labeling Agents : It can be employed as a labeling agent in proteomics studies to track protein interactions and modifications.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with chloromethyl substitutions exhibited significant antitumor activity compared to their non-chlorinated counterparts .

Case Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) investigated the antimicrobial properties of benzodioxine derivatives, including 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine. The findings revealed that this compound displayed promising activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Table 1: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityReference
6-Chloro-8-(chloromethyl)-2-phenyl-4H-benzodioxineHighModerate
Benzodioxine Derivative AModerateHigh
Benzodioxine Derivative BLowLow

Table 2: Synthesis Routes

Synthesis MethodYield (%)Reaction Conditions
Nucleophilic Substitution85Room Temperature
Friedel-Crafts Reaction75Refluxing in Dichloromethane

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodioxine Derivatives

The benzodioxine core is a common scaffold in medicinal and materials chemistry. Below is a detailed comparison with structurally related compounds:

Compound Name Substituents Key Properties Applications/Reactivity
6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine Cl (position 6), CH₂Cl (position 8), Ph (position 2) High electrophilicity due to dual Cl groups; chloromethyl enhances reactivity . Intermediate in organometallic catalysis; potential ligand precursor in coordination chemistry .
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine F (position 6), CH₂Cl (position 8) Fluorine increases lipophilicity and metabolic stability compared to Cl . Used in fluorinated drug analogs; improved bioavailability over non-fluorinated derivatives .
6-Methyl-2-phenyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol CH₃ (position 6), CH₂OH (position 8), Ph (position 2) Hydroxymethyl group enables functionalization (e.g., esterification, oxidation) . Precursor for synthesizing manganese catalase mimics; ligand for asymmetric catalysis .
8-(Bromomethyl)-6-methyl-2-phenyl-2,4-dihydro-1,3-benzodioxine Br (position 8), CH₃ (position 6), Ph (position 2) Bromine’s higher leaving-group ability facilitates nucleophilic substitution . Key intermediate in cross-coupling reactions; used to synthesize pyridylmethylamine ligands .

Electronic and Steric Effects

  • Chlorine vs. Fluorine : The substitution of Cl with F at position 6 (e.g., in 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine) reduces electron-withdrawing effects but enhances metabolic stability and membrane permeability due to fluorine’s smaller atomic radius and higher electronegativity .
  • Chloromethyl vs. Bromomethyl : The chloromethyl group in the target compound offers moderate leaving-group ability compared to bromomethyl, which is more reactive in SN2 reactions. This difference is critical in designing ligands for transition-metal catalysts .

Biological Activity

6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine (CAS No. 92436-45-8) is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzodioxine core and halogen substituents, suggest a variety of biological activities that warrant detailed exploration.

  • Molecular Formula : C15H12Cl2O2
  • Molecular Weight : 295.16 g/mol
  • Chemical Structure : The compound features a chloromethyl group that enhances its reactivity, making it suitable for various chemical transformations and biological applications.

Biological Activity Overview

Research indicates that compounds similar to 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine exhibit diverse biological activities, including anti-tumor, anti-convulsant, and anti-inflammatory properties. The presence of chlorine atoms is particularly noted for influencing the compound's reactivity and biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorExhibits cytotoxic effects on cancer cells
Anti-convulsantPotential for seizure control
Anti-inflammatoryReduces inflammation in cellular models

The biological mechanisms of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitochondrial complex II (CII), which is crucial for cellular respiration and energy production .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Ion Channels : Some derivatives have been linked to the modulation of ion channels, affecting neuronal excitability and potentially providing anti-convulsant effects .

Case Studies

Several studies have investigated the biological activity of compounds related to 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine:

Case Study 1: Antitumor Activity

A study focusing on halogenated benzothiadiazine derivatives demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells. Compounds with similar structural motifs showed enhanced antineoplastic effects due to their ability to inhibit CII, leading to reduced cell viability at low micromolar concentrations .

Case Study 2: Anti-convulsant Properties

Research on related benzodioxine compounds revealed their potential as anti-convulsants in animal models. The chloromethyl group was identified as a critical feature for enhancing the pharmacological profile of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine
Reactant of Route 2
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.